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Compound of Interest

Compound Name: Penduletin

Cat. No.: B192055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Penduletin is a naturally occurring O-methylated flavonol, a class of flavonoids recognized for

its diverse pharmacological activities. This technical guide provides a comprehensive overview

of the chemical structure of Penduletin, including its definitive identifiers, detailed spectral

data, and established experimental protocols for its isolation and characterization. Furthermore,

this document elucidates the molecular mechanisms underlying its biological activity, with a

focus on its role in inducing apoptosis through relevant signaling pathways. All quantitative data

is presented in structured tables for clarity and comparative analysis, and key processes are

visualized using logical diagrams.

Chemical Identity and Properties
Penduletin is systematically named 5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-

4-one. It belongs to the flavonoid structural class, specifically a flavonol, characterized by a 3-

hydroxychromen-4-one backbone substituted with a phenyl group at the 2-position. Penduletin
is distinguished by methoxy groups at positions 3, 6, and 7, and hydroxyl groups at positions 5

and 4'. This compound is typically found as an off-white to light yellow solid powder and is

soluble in solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone,

with limited solubility in water.
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Identifier Value Reference

IUPAC Name

5-hydroxy-2-(4-

hydroxyphenyl)-3,6,7-

trimethoxychromen-4-one

[1]

CAS Number 569-80-2 [1]

Molecular Formula C₁₈H₁₆O₇ [1]

Molecular Weight 344.32 g/mol [1]

Synonyms

4',5-Dihydroxy-3,6,7-

trimethoxyflavone, 6-

Hydroxykaempferol 3,6,7-

trimethyl ether, Candirone

Appearance
Off-white to light yellow

solid/powder

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone; Limited in

water

Natural Sources
Laggera pterodonta, Vitex

negundo, Brickelia pendula

Structural Elucidation: Spectroscopic Data
The structural confirmation of Penduletin is achieved through a combination of spectroscopic

techniques. Below is a summary of the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Penduletin.

Table 2: ¹H and ¹³C NMR Spectral Data for Penduletin (Note: Specific chemical shifts (δ) in

ppm can vary slightly depending on the solvent and instrument frequency. The data below

represents typical values.)
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Position
¹³C Chemical Shift

(δ, ppm)

¹H Chemical Shift (δ,

ppm)

Multiplicity &

Coupling Constant

(J, Hz)

2 155.8 - -

3 138.5 - -

4 179.1 - -

4a 106.3 - -

5 152.9 12.5 s (OH)

6 132.1 - -

7 158.7 - -

8 90.2 6.5 s

8a 152.5 - -

1' 122.9 - -

2', 6' 130.5 8.2 d, J = 8.8 Hz

3', 5' 115.9 7.0 d, J = 8.8 Hz

4' 160.1 9.8 s (OH)

3-OCH₃ 60.1 3.85 s

6-OCH₃ 60.3 3.95 s

7-OCH₃ 56.4 3.90 s

Mass Spectrometry (MS)
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to determine the mass

of the molecule and to gain structural information through fragmentation analysis.

Table 3: ESI-MS/MS Fragmentation Data for Penduletin
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Precursor Ion [M+H]⁺ (m/z) Major Fragment Ions (m/z) Proposed Neutral Loss

345.1 330.1
CH₃ radical (from methoxy

group)

315.1 2 x CH₃ radicals

302.1 CH₃ radical + CO

287.1 2 x CH₃ radicals + CO

167.1
Retro-Diels-Alder (RDA)

fragmentation of the C-ring

Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of flavonoids is characterized by two major absorption bands, designated

as Band I and Band II, which arise from the electronic transitions within the cinnamoyl (B-ring)

and benzoyl (A-ring) systems, respectively.[2]

Table 4: UV-Vis Absorption Maxima (λmax) of Penduletin in Methanol

Band
Absorption Maximum (λmax,

nm)
Associated Structural Moiety

Band I ~350 B-ring (cinnamoyl system)

Band II ~272 A-ring (benzoyl system)

Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in the molecule.

Table 5: Characteristic FT-IR Absorption Peaks for Penduletin
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3350 O-H stretching Hydroxyl groups

~2940, 2850 C-H stretching Methoxy and aromatic C-H

~1655 C=O stretching γ-pyrone carbonyl

~1610, 1580, 1500 C=C stretching Aromatic rings

~1270, 1100 C-O stretching Ether (methoxy) and phenol

~830 C-H out-of-plane bending Substituted benzene ring

Experimental Protocols
Isolation and Purification of Penduletin from Laggera
pterodonta
The following protocol outlines a general procedure for the isolation and purification of

Penduletin from the dried aerial parts of Laggera pterodonta.
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1. Plant Material Preparation
(Dried and powdered Laggera pterodonta)

2. Extraction
(Maceration with 95% Ethanol at room temperature)

3. Concentration
(Rotary evaporation under reduced pressure to yield crude extract)

4. Column Chromatography (Silica Gel)
(Gradient elution: n-hexane -> ethyl acetate -> methanol)

5. Further Purification (Sephadex LH-20)
(Elution with methanol to remove pigments and smaller molecules)

Collect flavonoid-rich fractions

6. Final Purification (Preparative HPLC)
(ODS column, isocratic or gradient elution with methanol/water)

7. Pure Penduletin
(Characterization by NMR, MS, etc.)

Click to download full resolution via product page

Caption: General workflow for the isolation and purification of Penduletin.

Methodology Details:
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Extraction: The air-dried and powdered aerial parts of Laggera pterodonta are extracted with

95% ethanol at room temperature. The solvent is filtered and concentrated under reduced

pressure to yield a crude ethanol extract.

Initial Fractionation: The crude extract is subjected to column chromatography on silica gel. A

solvent gradient of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) is used

to separate compounds based on their polarity. Fractions are collected and monitored by

Thin Layer Chromatography (TLC).

Purification: Fractions showing the presence of Penduletin (identified by comparison with a

standard or by preliminary spectroscopic analysis) are pooled. This enriched fraction is

further purified using a Sephadex LH-20 column with methanol as the eluent to remove

polymeric substances and other impurities.

Final Purification: The final purification is achieved by preparative High-Performance Liquid

Chromatography (HPLC) on an Octadecylsilyl (ODS) column using a mobile phase such as

a methanol-water mixture. This yields pure Penduletin.

Structural Verification: The identity and purity of the isolated compound are confirmed using

the spectroscopic methods detailed in Section 2.

Mechanism of Action: Apoptosis Induction
Penduletin has demonstrated significant anticancer activity, primarily through the induction of

apoptosis in various cancer cell lines. A key mechanism implicated in this process is the

modulation of the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of

cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.
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Caption: Proposed mechanism of Penduletin-induced apoptosis via PI3K/Akt pathway.

Signaling Pathway Description:
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Inhibition of PI3K/Akt: Penduletin exerts its pro-apoptotic effect by inhibiting the

Phosphatidylinositol 3-kinase (PI3K) and its downstream effector, Protein Kinase B (Akt).

The activation of this pathway is a crucial survival signal for cancer cells.

Downregulation of Anti-Apoptotic Proteins: Inhibition of the PI3K/Akt/mTOR cascade leads to

the downregulation of anti-apoptotic proteins like Bcl-2.

Upregulation of Pro-Apoptotic Proteins: The decrease in Bcl-2 relieves its inhibitory effect on

pro-apoptotic proteins such as Bax.

Mitochondrial Pathway Activation: The increased activity of Bax promotes the

permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome

c.

Caspase Cascade Activation: Cytochrome c release initiates the activation of a cascade of

cysteine proteases known as caspases (e.g., Caspase-9 and Caspase-3), which are the

executioners of apoptosis.[4]

Cell Death: The activation of executioner caspases leads to the cleavage of cellular

substrates, resulting in the characteristic morphological and biochemical hallmarks of

apoptotic cell death.

Conclusion
Penduletin is a well-characterized O-methylated flavonol with a defined chemical structure and

significant potential as a therapeutic agent, particularly in oncology. This guide provides the

foundational chemical and biological information necessary for researchers and drug

development professionals. The detailed spectroscopic data serves as a reference for

identification and quality control, while the outlined experimental protocols provide a basis for

its extraction and purification. Understanding its mechanism of action through the inhibition of

key survival pathways like PI3K/Akt provides a strong rationale for its further investigation and

development as a targeted anticancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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